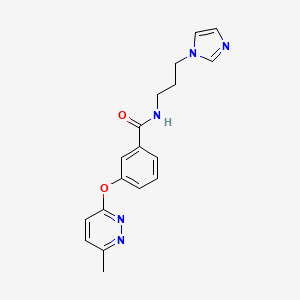

N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Description

N-(3-(1H-Imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a benzamide derivative featuring a 3-(1H-imidazol-1-yl)propylamine side chain and a 3-((6-methylpyridazin-3-yl)oxy) substituent on the benzoyl group.

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-3-(6-methylpyridazin-3-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-14-6-7-17(22-21-14)25-16-5-2-4-15(12-16)18(24)20-8-3-10-23-11-9-19-13-23/h2,4-7,9,11-13H,3,8,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZQRGBKOGNDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: Starting with a suitable precursor, the imidazole ring is synthesized through cyclization reactions.

Attachment of the propyl chain: The imidazole ring is then functionalized with a propyl chain using alkylation reactions.

Synthesis of the benzamide core: The benzamide core is synthesized separately, often through amidation reactions involving aniline derivatives and acyl chlorides.

Coupling of the imidazole-propyl and benzamide units: The final step involves coupling the imidazole-propyl unit with the benzamide core, typically through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 8) enhance polarity and may influence binding affinity in enzyme inhibition assays, whereas electron-donating groups (e.g., methoxy in compound from ) could improve solubility .

- Synthetic Yields : Yields for analogs in range from 70–85%, suggesting robust synthetic routes via acyl chloride reactions. The target compound’s pyridazine-ether linkage may require specialized conditions (e.g., nucleophilic aromatic substitution) .

Research Findings and Implications

- Characterization Methods : Analogs in and were characterized via IR, NMR, MS, and X-ray crystallography. The target compound would likely require similar techniques, with ORTEP-3 or WinGX software () aiding in structural visualization .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the available literature.

The compound has a molecular formula of and a molecular weight of approximately 337.4 g/mol. It features an imidazole ring, a pyridazine moiety, and a benzamide structure, which are known to contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole group is frequently associated with the modulation of enzyme activity, while the benzamide moiety is known for its role in receptor binding.

Anticancer Activity

Studies have shown that benzamide derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Such effects are often attributed to their ability to interfere with critical signaling pathways involved in cell growth and survival.

Antimicrobial Activity

The compound may also possess antimicrobial properties. Benzamide derivatives have been documented to exhibit activity against a range of bacterial strains, suggesting that this compound could be explored for its potential as an antibacterial agent.

Study 1: Anticancer Effects

In a study conducted on human cancer cell lines, derivatives similar to this compound demonstrated potent inhibitory effects on cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent.

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of benzamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound warrants further exploration in this context.

Comparative Analysis of Biological Activities

| Activity | Related Compounds | Effectiveness |

|---|---|---|

| Anticancer | Various benzamide derivatives | Significant inhibition of cell growth |

| Antimicrobial | Benzamide derivatives | Notable activity against bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.